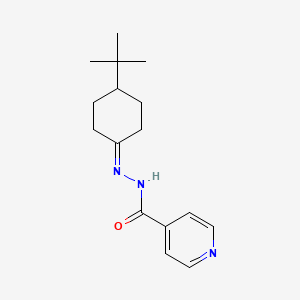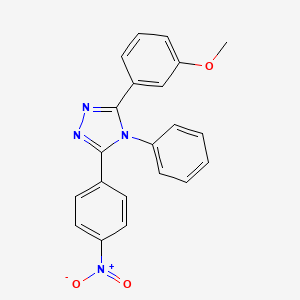
2-(3-Pyridyl)benzoselenazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Piridil)benzoselenazol es un compuesto orgánico con la fórmula molecular C12H8N2Se. Pertenece a la clase de benzoselenazoles, que son heterociclos que contienen selenio.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Un método común para sintetizar 2-(3-Piridil)benzoselenazol implica la ciclización de diselenuro de bis(2-aminofenil) con cloruros de bencilo en presencia de polvo de azufre en condiciones libres de metales. La reacción se lleva a cabo típicamente en N,N-dimetilformamida (DMF) a 150 °C bajo atmósfera de nitrógeno . Otro método involucra una preparación de una sola olla a partir de N-(acetil)benzoil-2-iodoanilinas usando metodología asistida por microondas .
Métodos de producción industrial
Análisis De Reacciones Químicas
Tipos de reacciones
2-(3-Piridil)benzoselenazol puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El átomo de selenio en el compuesto puede oxidarse para formar selenóxidos o selenonas.
Reducción: Las reacciones de reducción pueden convertir el átomo de selenio a un estado de oxidación más bajo.
Sustitución: El compuesto puede participar en reacciones de sustitución, particularmente en los anillos piridilo o benzoselenazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno (H2O2) y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se pueden usar agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Reactivos como halógenos (por ejemplo, bromo) o nucleófilos (por ejemplo, aminas) pueden facilitar reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir selenóxidos, mientras que las reacciones de sustitución pueden introducir varios grupos funcionales en el compuesto.
Aplicaciones Científicas De Investigación
2-(3-Piridil)benzoselenazol tiene varias aplicaciones de investigación científica:
Química: Sirve como bloque de construcción para sintetizar heterociclos más complejos que contienen selenio.
Biología: La estructura única del compuesto lo convierte en un candidato potencial para estudiar los roles biológicos e interacciones del selenio.
Industria: Se puede utilizar en el desarrollo de nuevos materiales, como semiconductores orgánicos y catalizadores.
Mecanismo De Acción
El mecanismo por el cual 2-(3-Piridil)benzoselenazol ejerce sus efectos no se comprende completamente. Se cree que interactúa con varios objetivos moleculares y vías, incluyendo:
Inhibición enzimática: El compuesto puede inhibir enzimas específicas al unirse a sus sitios activos.
Reacciones redox: El átomo de selenio puede participar en reacciones redox, influyendo en los niveles de estrés oxidativo celular.
Intercalación de ADN: La estructura plana del compuesto le permite intercalarse en el ADN, afectando potencialmente la expresión genética y la replicación.
Comparación Con Compuestos Similares
Compuestos similares
Benzoselenazol: Carece del grupo piridilo pero comparte la estructura central del benzoselenazol.
2-(2-Piridil)benzotiazol: Contiene un átomo de azufre en lugar de selenio.
2-(3-Piridil)bencimidazol: Contiene un átomo de nitrógeno en lugar de selenio.
Unicidad
2-(3-Piridil)benzoselenazol es único debido a la presencia tanto de un grupo piridilo como de un átomo de selenio, que confieren propiedades químicas distintas y posibles actividades biológicas. El átomo de selenio, en particular, imparte propiedades redox únicas que no están presentes en sus análogos de azufre o nitrógeno .
Propiedades
Número CAS |
24783-92-4 |
|---|---|
Fórmula molecular |
C12H8N2Se |
Peso molecular |
259.18 g/mol |
Nombre IUPAC |
2-pyridin-3-yl-1,3-benzoselenazole |
InChI |
InChI=1S/C12H8N2Se/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H |
Clave InChI |
HYKUGBHJUOOCKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C([Se]2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11978163.png)


![Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate](/img/structure/B11978183.png)

![methyl 5-bromo-4-phenyl-2-({[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetyl}amino)thiophene-3-carboxylate](/img/structure/B11978191.png)

![1-{4-[2-(2,5-Dimethyl-1H-pyrrol-1-YL)ethyl]-1-piperazinyl}-2-ethyl-3-methylpyrido[1,2-A]benzimidazole-4-carbonitrile](/img/structure/B11978205.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B11978209.png)
![(2E)-3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-YL]-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11978223.png)

![methyl 2-amino-1-(2-chloro-4-fluorophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B11978246.png)

![4-(4-chlorobenzyl)-N-[(E)-1-(4-chlorophenyl)ethylidene]-1-piperazinamine](/img/structure/B11978254.png)
